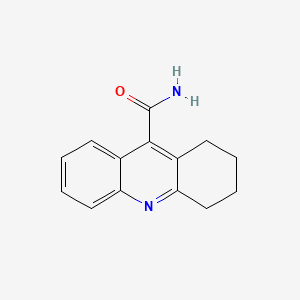

1,2,3,4-Tetrahydroacridine-9-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroacridine-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGYLXFQIZWHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366250 | |

| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42878-53-5 | |

| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1,2,3,4 Tetrahydroacridine 9 Carboxamide

Established Synthetic Pathways for 1,2,3,4-Tetrahydroacridine-9-carboxamide and its Analogues

The synthesis of the this compound core and its analogues can be achieved through several reliable methods, each offering distinct advantages for accessing specific derivatives.

Direct Amidation Reactions with Carboxylic Acids

The most straightforward route to this compound is through the direct amidation of its corresponding carboxylic acid precursor. While direct thermal condensation of a carboxylic acid and an amine is possible, the process generally requires harsh conditions. libretexts.org A more common and efficient laboratory-scale approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

One established method is the conversion of 1,2,3,4-tetrahydroacridine-9-carboxylic acid into its more reactive acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ammonia (B1221849) or a primary/secondary amine to yield the desired carboxamide. This strategy was successfully employed to produce a series of twenty new substituted 1,2,3,4-tetrahydro-9-(N-aryl)-acridin-carbamoylamides by condensing the acid chloride with various substituted anilines in good yields. researchgate.net

Modern synthetic chemistry also offers numerous catalytic methods for direct amide bond formation that avoid the use of stoichiometric activating agents, aligning with the principles of green chemistry. sciepub.com These methods often employ boronic acids, carbodiimides like DCC, or mixed anhydrides to activate the carboxylic acid in situ for a one-pot reaction with an amine. libretexts.orgsciepub.comnih.gov

Conversion from 9-Methylacridine Derivatives via Oxidation

Another potential, though less direct, synthetic route involves the functionalization of a 9-methyl-1,2,3,4-tetrahydroacridine precursor. This pathway would necessitate a two-step process. The first step is the oxidation of the methyl group at the 9-position to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Once the 1,2,3,4-tetrahydroacridine-9-carboxylic acid is formed, it can be converted to the target carboxamide using the direct amidation methods described in the previous section. While plausible, this route is less commonly documented for this specific scaffold compared to building the 9-substituted core from acyclic or simpler cyclic precursors.

Multi-step Synthesis from Precursors for Substituted Analogues

A highly versatile strategy for producing substituted analogues involves constructing the tetrahydroacridine nucleus from functionalized precursors. This approach allows for the introduction of substituents onto the aromatic ring at specific positions before the final cyclization.

A common method begins with a substituted anthranilic acid which undergoes a POCl₃-mediated cyclodehydration with cyclohexanone (B45756). nih.govnih.gov This reaction, an adaptation of the Friedländer annulation, directly yields a 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) intermediate. nih.govsci-hub.se For example, starting with 3,5-dibromoanthranilic acid and cyclohexanone affords 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine. nih.gov

This 9-chloro intermediate is a pivotal hub for further derivatization. nih.gov The chlorine atom at the 9-position is a good leaving group and can be readily displaced by a variety of nucleophiles. To obtain the 9-carboxamide, the 9-chloro group could be substituted with a cyanide ion to form a 9-cyano derivative, which can then be hydrolyzed to the primary carboxamide. More frequently, the 9-chloro group is displaced by amines to create 9-aminoacridine (B1665356) derivatives, such as the well-known compound Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine). sci-hub.se These amino derivatives can then be further modified. For instance, researchers have synthesized 9-azido-1,2,3,4-tetrahydroacridines from the 9-chloro intermediate, which then serve as precursors for creating complex triazole-linked tacrine derivatives via click chemistry. rsc.org

Design and Preparation of Complex Derivatives and Dimeric Structures

Building upon the core synthetic pathways, medicinal chemists have developed sophisticated strategies to generate complex derivatives, including N-substituted amides and molecules functionalized at multiple positions on the tetrahydroacridine nucleus.

Synthesis of N-Substituted 1,2,3,4-Tetrahydroacridine-9-carboxamides

The synthesis of N-substituted carboxamides is readily achieved by reacting an activated form of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with a substituted amine. As previously mentioned, the condensation of the corresponding acid chloride with a range of substituted anilines has been shown to be an effective method for generating a library of N-aryl carboxamides. researchgate.net This approach allows for systematic variation of the substituent on the amide nitrogen, enabling the exploration of structure-activity relationships.

| Reactant (Substituted Aniline) | Resulting N-Substituted Carboxamide | Synthetic Strategy |

|---|---|---|

| Aniline | 1,2,3,4-Tetrahydro-9-(N-phenyl)-acridin-carbamoylamide | Condensation of 1,2,3,4-tetrahydroacridin-9-carboxylic acid chloride with the corresponding aniline. |

| 4-Chloroaniline | 1,2,3,4-Tetrahydro-9-(N-(4-chlorophenyl))-acridin-carbamoylamide | |

| 4-Methoxyaniline | 1,2,3,4-Tetrahydro-9-(N-(4-methoxyphenyl))-acridin-carbamoylamide | |

| 4-Nitroaniline | 1,2,3,4-Tetrahydro-9-(N-(4-nitrophenyl))-acridin-carbamoylamide |

Functionalization at Various Positions of the Tetrahydroacridine Nucleus

Strategic functionalization of the tetrahydroacridine nucleus, beyond the 9-position, is crucial for fine-tuning the molecule's properties. This is most effectively achieved by using appropriately substituted starting materials in the initial ring-forming reactions.

For example, to introduce substituents on the aromatic portion of the scaffold (positions 5 through 8), one can start with a substituted 2-aminobenzoic acid or a related precursor. This has been used to synthesize a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives substituted at the 6- and 7-positions, such as 6-bromo-9-amino-1,2,3,4-tetrahydroacridine. nih.govacs.org Similarly, the synthesis of 6,9-dichloro-1,2,3,4-tetrahydroacridine (B3024110) is accomplished by using a chlorinated precursor, which can then be further derivatized. nih.gov

Functionalization of the saturated ring is also possible. A notable example is the synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols. nih.govacs.org These compounds, which feature a hydroxyl group on the alicyclic ring, are prepared through multi-step sequences that construct the acridine (B1665455) core from precursors already containing the desired functionality. nih.govacs.org

| Target Position(s) | Example Derivative | Synthetic Strategy | Reference |

|---|---|---|---|

| Position 6 | 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | Synthesis from a 6-bromo-substituted precursor. | nih.gov |

| Position 6 | 6-Chloro-9-(piperazin-1-yl)-1,2,3,4-tetrahydroacridine | Synthesis of 6,9-dichloro intermediate from chlorinated precursor, followed by nucleophilic substitution at C-9. | nih.gov |

| Positions 2, 4 | 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines | Synthesis of a 2,4-dibromo-9-chloro intermediate followed by double Sonogashira cross-coupling. | nih.gov |

| Position 1 | (+/-)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol | Multi-step synthesis building the acridine core from precursors containing the hydroxyl functionality. | nih.gov |

Synthesis of Bis-Tetrahydroacridine Systems (Dimers)

The development of dimeric structures, or bis-tetrahydroacridines, involves covalently linking two THA units. These systems are of significant interest as they can potentially interact with multiple binding sites on a biological target. Synthetic approaches to these dimers vary, utilizing different linker strategies and coupling chemistries.

One prominent method involves the use of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction creates a stable 1,2,3-triazole ring as the linker. In a typical synthesis, a 9-azido-1,2,3,4-tetrahydroacridine derivative is reacted with a 1,2,3,4-tetrahydroacridine (B1593851) molecule bearing a terminal alkyne group. rsc.org This approach is highly efficient and modular, allowing for the synthesis of a diverse range of dimers with varying linker lengths and substitution patterns on the THA cores. The reaction proceeds in good to excellent yields, generally between 87% and 92%. rsc.org

Another strategy for creating bis-THA systems is through the Pfitzinger reaction, which is a classic method for synthesizing quinoline-4-carboxylic acids. This methodology can be adapted to produce dimers by using a bifunctional starting material. For instance, the Pfitzinger condensation of 5,5′-(ethane-1,2-diyl)diindoline-2,3-dione with various cyclanones can yield bis-tetrahydroacridine structures.

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for constructing dimeric systems. A double Sonogashira cross-coupling reaction has been successfully employed to synthesize 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines. beilstein-journals.org This method expands the π-conjugated system of the THA core by introducing two arylethynyl groups, effectively creating a dimerized structure on the scaffold itself. beilstein-journals.org The reaction demonstrates chemoselectivity, with the coupling occurring at the carbon-bromine bonds while leaving the C9-chlorine atom intact. beilstein-journals.org

Integration with Other Heterocyclic Moieties (e.g., 1,2,3-Triazoles, Thiazoles, Thiadiazoles)

Hybrid molecules that incorporate the this compound core with other heterocyclic systems have been extensively explored. This molecular hybridization aims to combine the pharmacophoric features of different scaffolds to create novel compounds.

1,2,3-Triazoles:

The 1,2,3-triazole ring is a popular linker moiety due to its stability, favorable electronic properties, and its straightforward synthesis via the CuAAC reaction. rsc.orgnih.gov This "click reaction" provides an efficient and reliable method for covalently linking the THA scaffold to other molecules. nih.govrsc.orgrsc.org The synthesis involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. nih.govrsc.org

To create these hybrids, a 1,2,3,4-tetrahydroacridine precursor is functionalized with either an azide or an alkyne group, typically at the 9-position. For example, 9-chloro-1,2,3,4-tetrahydroacridine can be converted to 9-azido-1,2,3,4-tetrahydroacridine. rsc.org This azide intermediate is then reacted with a variety of terminal alkynes under standard CuAAC conditions (e.g., CuSO₄·5H₂O and sodium ascorbate) to yield the desired 1,4-disubstituted 1,2,3-triazole-linked hybrids in moderate to high yields. rsc.orgnih.govrsc.org This modular approach has been used to link the THA core to various other moieties, including phenyl groups, coumarins, and N-phenylacetamides. researchgate.netresearchgate.net

| THA Precursor | Alkyne Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 9-Azido-1,2,3,4-tetrahydroacridine | Phenylacetylene | CuSO₄ / Sodium Ascorbate | Good to Excellent | rsc.orgrsc.org |

| C4-functionalized 9-azido-1,2,3,4-tetrahydroacridines | Various Phenyl Acetylenes | Cu(I) | Not Specified | rsc.org |

| 9-Azido-1,2,3,4-tetrahydroacridines | THA-based Terminal Alkynes | Click Conditions | 87-92% | rsc.org |

| Tacrine-based Azide | Propargylated N-phenylacetamides | CuSO₄ / Sodium Ascorbate | Good | researchgate.net |

Thiazoles:

The thiazole (B1198619) ring is another important heterocycle found in many biologically active compounds. The Hantzsch thiazole synthesis is the most common and versatile method for constructing this ring system. chemhelpasap.comyoutube.com This reaction involves the condensation of an α-haloketone or α-haloacyl compound with a thioamide or thiourea (B124793). chemhelpasap.comrsc.org

To integrate a thiazole moiety with the THA scaffold, a derivative of 1,2,3,4-tetrahydroacridine containing a suitable reactive group is required. A plausible synthetic route involves preparing a 9-(α-chloroacetylamino)-1,2,3,4-tetrahydroacridine intermediate. This α-haloamide can then undergo cyclocondensation with a thioamide (e.g., thioacetamide) or thiourea in a suitable solvent like ethanol (B145695) to yield the corresponding THA-thiazole hybrid. This multi-component, one-pot procedure can be catalyzed by agents such as silica-supported tungstosilisic acid. mdpi.com

Thiadiazoles:

Thiadiazoles, particularly the 1,3,4-thiadiazole (B1197879) isomer, are frequently incorporated into medicinal compounds. A common synthetic route to the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide (B42300) derivatives or the dehydration of acylthiosemicarbazides. chemmethod.com

For the synthesis of this compound hybrids containing a 1,3,4-thiadiazole ring, a key intermediate is the corresponding 1,2,3,4-tetrahydroacridine-9-carbohydrazide. This hydrazide can be obtained from the parent carboxamide or the corresponding ester. Reaction of the carbohydrazide (B1668358) with a substituted isothiocyanate yields an acylthiosemicarbazide, which can then be cyclized under acidic conditions (e.g., using concentrated sulfuric acid) to afford the 2-amino-5-substituted-1,3,4-thiadiazole derivative linked to the THA core. chemmethod.com Alternatively, the carbohydrazide can react with carbon disulfide in the presence of a base, followed by acidification, to yield a 5-mercapto-1,3,4-thiadiazole derivative.

Advanced Chemical Reactivity and Investigation of Electronic Properties of 1,2,3,4 Tetrahydroacridine 9 Carboxamide

Electrochemical Behavior Investigations

The electrochemical characteristics of 1,2,3,4-Tetrahydroacridine-9-carboxamide have been systematically explored using a variety of voltammetric techniques. upb.roresearchgate.net These studies were conducted in organic solvents, primarily acetonitrile (B52724) (ACN) and dimethylformamide (DMF), with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte. upb.roresearchgate.net The objective of these investigations is to characterize the oxidation and reduction processes of the molecule and to understand the influence of the solvent environment on its electrochemical behavior. researchgate.net

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the redox properties of species in solution. sciepub.com For this compound, CV studies were performed to determine its oxidation and reduction potentials. upb.ro The experiments involved scanning the potential of a working electrode (typically glassy carbon) in a solution containing the compound and observing the resulting current. upb.roupb.ro

In these studies, the peak currents for both oxidation and reduction processes were found to increase linearly with the square root of the scan rate, indicating that the processes are controlled by diffusion. researchgate.net The behavior of the compound in the cathodic (reduction) domain was observed to be similar in both acetonitrile (ACN) and dimethylformamide (DMF) solvents. upb.roresearchgate.net However, significant differences appeared in the anodic (oxidation) domain, where two irreversible oxidation peaks were observed in ACN, while no oxidation peaks were detected in DMF. upb.roresearchgate.net

Table 1: Main Peak Potentials from Cyclic Voltammetry (CV) of this compound (1 mM) vs. Fc/Fc+ upb.ro

| Process | Solvent | Peak Potential (V) |

| Oxidation 1 | ACN | +1.28 |

| Oxidation 2 | ACN | +2.01 |

| Reduction 1 | ACN | -2.85 |

| Reduction 2 | ACN | -3.10 |

| Reduction 1 | DMF | -2.70 |

| Reduction 2 | DMF | -3.00 |

Differential Pulse Voltammetry (DPV) Analysis

Differential pulse voltammetry (DPV) is a sensitive voltammetric method used for measuring low concentrations of analytes. wikipedia.org It enhances sensitivity by minimizing the background charging current. wikipedia.orgpineresearch.com DPV analysis of this compound was carried out to complement the CV studies and provide more precise peak potential values. upb.ro

The results from DPV were consistent with the CV findings, confirming the key redox processes. upb.ro The technique involves superimposing small voltage pulses on a linear voltage ramp and measuring the differential current just before and at the end of the pulse. openaccesspub.org This method provides peak-shaped voltammograms where the peak potential is related to the half-wave potential and the peak current is proportional to the concentration. wikipedia.org

Table 2: Main Peak Potentials from Differential Pulse Voltammetry (DPV) of this compound (1 mM) vs. Fc/Fc+ upb.ro

| Process | Solvent | Peak Potential (V) |

| Oxidation 1 | ACN | +1.22 |

| Oxidation 2 | ACN | +1.95 |

| Reduction 1 | ACN | -2.80 |

| Reduction 2 | ACN | -3.05 |

| Reduction 1 | DMF | -2.65 |

| Reduction 2 | DMF | -3.00 |

Rotating Disk Electrode Voltammetry (RDE) Investigations

Rotating disk electrode (RDE) voltammetry is a hydrodynamic electrochemical technique where the working electrode rotates at a controlled rate. wikipedia.org This rotation induces a well-defined flow of the solution towards the electrode, allowing for precise control of mass transport. als-japan.compineresearch.com RDE investigations were performed on this compound to further study its reaction mechanisms. upb.roresearchgate.net

In ACN, the RDE curves for the anodic processes appeared as peaks rather than the expected wave form, with only a small increase in current at different rotation rates. researchgate.net This suggests that the electrode surface becomes covered with insulating products during the oxidation process. researchgate.net This observation is supported by successive CV scans, where the currents were observed to decrease in subsequent cycles. researchgate.net In DMF, there was no observed increase in anodic currents with the rotation rate. researchgate.net These RDE studies help to differentiate between processes limited by diffusion and those influenced by other factors, such as electrode fouling. wikipedia.org

Analysis of Electrooxidation and Electroreduction Processes

The collective data from CV, DPV, and RDE techniques provide a comprehensive picture of the electrooxidation and electroreduction of this compound.

Electrooxidation: The oxidation of the compound occurs only in ACN, presenting as two distinct, irreversible processes at approximately +1.28 V and +2.01 V (from CV). upb.roresearchgate.net The irreversibility suggests that the electron transfer is followed by chemical reactions that form electrochemically inactive products, which may also passivate the electrode surface. researchgate.net The absence of oxidation peaks in DMF indicates a significant solvent effect on the oxidation pathway of the molecule. upb.roresearchgate.net

Electroreduction: The reduction of the compound is observed in both ACN and DMF, showing similar behavior in the cathodic domains of both solvents. upb.roresearchgate.net Two reduction peaks are typically recorded, suggesting a stepwise reduction process. upb.ro The processes are diffusion-controlled, as confirmed by the linear relationship between peak current and the square root of the scan rate in CV experiments. researchgate.net Using the Randles-Sevcik equation, the diffusion coefficients for the compound were calculated to be 4.61 x 10⁻⁵ cm²/s in ACN and 0.82 x 10⁻⁵ cm²/s in DMF. upb.roresearchgate.net

Influence of Functional Group Substitution on Electrochemical Properties

To understand the role of the carboxamide group at position 9, comparative studies have been conducted with a similar compound, 1,2,3,4-tetrahydroacridine-9-carboxylic acid. upb.ro This comparison aims to evaluate how changing the functional group from a carboxamide (-CONH₂) to a carboxylic acid (-COOH) affects the electrochemical behavior of the tetrahydroacridine core. upb.ro

Such studies are critical as the electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the electron density of the π-conjugated system. nih.govnih.gov This, in turn, influences the potentials at which the molecule is oxidized or reduced. nih.gov For instance, electron-donating groups generally make oxidation easier (occur at a less positive potential) and reduction harder, while electron-withdrawing groups have the opposite effect. nih.govbeilstein-journals.org Detailed comparisons of the CV and DPV data for these two compounds reveal shifts in peak potentials, providing direct evidence of the electronic influence of the substituent at the 9-position on the tetrahydroacridine skeleton. upb.ro

Spectroscopic Characterization for Research Applications

Spectroscopic techniques are indispensable for the structural elucidation and characterization of synthesized compounds like this compound. researchgate.net For research applications, a combination of methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed to confirm the identity and purity of the compound. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as C-H stretches for the aromatic and aliphatic parts of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. researchgate.net The ¹H NMR spectrum would show distinct signals for the protons in the tetrahydro- portion of the ring system, the aromatic protons, and the amide N-H protons, with their chemical shifts and coupling patterns confirming their connectivity. mdpi.com Similarly, the ¹³C NMR spectrum would show signals corresponding to each unique carbon atom in the molecule. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The optical properties are investigated using UV-Vis spectroscopy. The absorption spectra typically show broad bands in the UV region corresponding to π–π* electronic transitions within the conjugated system of the tetrahydroacridine core. nih.govbeilstein-journals.org These spectroscopic data, often complemented by theoretical calculations like Density Functional Theory (DFT), are crucial for understanding the electronic structure of the molecule. upb.ronih.gov

UV-Visible Spectroscopy in Solvent Systems

The study of the electronic absorption spectra of a compound in different solvents, a phenomenon known as solvatochromism, offers profound insights into the solute-solvent interactions and the electronic transitions within the molecule. carta-evidence.orgijcce.ac.irnih.gov The position, intensity, and shape of the absorption bands in the UV-Visible spectrum of this compound are sensitive to the polarity of the surrounding solvent medium. This sensitivity arises from the differential solvation of the ground and excited states of the molecule. bohrium.com

Investigations into the optical properties of this compound have been conducted in solvents such as dimethylformamide (DMF). nih.gov To illustrate the effect of the solvent environment on the electronic transitions of this class of compounds, a comparative analysis of the absorption maxima (λmax) in a range of solvents with varying polarities would be insightful. Generally, polar solvents can lead to a red shift (bathochromic shift) in the absorption spectra of compounds like acridine (B1665455) derivatives, indicating a more stabilized excited state in a polar environment. researchgate.net This suggests that the electronic transitions are likely of a π→π* nature, which often exhibit such behavior. carta-evidence.org

The interaction between the lone pair of electrons on the nitrogen atom of the acridine ring and the π-system of the aromatic rings gives rise to characteristic electronic transitions. The carboxamide group at the 9-position further influences these transitions through its electronic effects. The study of these shifts in a variety of solvents allows for the characterization of the compound's ground and excited state dipole moments and provides a deeper understanding of its electronic structure.

To quantify the solvatochromic effects, the absorption maxima of this compound would be measured in a series of solvents with a wide range of polarities. The data could be presented as follows:

| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λmax, nm) |

| n-Hexane | 31.0 | Data not available |

| Toluene | 33.9 | Data not available |

| Chloroform | 39.1 | Data not available |

| Acetone | 42.2 | Data not available |

| Acetonitrile | 45.6 | Data not available |

| Dimethylformamide (DMF) | 43.8 | Data available in literature |

| Ethanol (B145695) | 51.9 | Data not available |

| Methanol | 55.4 | Data not available |

| Water | 63.1 | Data not available |

Advanced NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships. The unambiguous determination of the structures of these new chemical entities relies on the synergistic application of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy provides crucial information about the functional groups present in a molecule. For this compound and its derivatives, the FT-IR spectrum would exhibit characteristic absorption bands. The amide group is particularly informative, showing a characteristic C=O stretching vibration typically in the range of 1630-1680 cm-1. researchgate.net The N-H stretching vibrations of the amide appear in the region of 3100-3500 cm-1. mdpi.com The aromatic C-H stretching vibrations are expected just above 3000 cm-1, while the aliphatic C-H stretches of the tetrahydro- portion of the acridine ring will be observed below 3000 cm-1. vscht.cz Skeletal C-C stretching vibrations of the aromatic and pyridine (B92270) rings appear in the 1475-1625 cm-1 region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of novel this compound derivatives.

In the ¹H NMR spectrum, the protons of the tetrahydroacridine core and any substituents will give rise to characteristic signals with specific chemical shifts, multiplicities, and coupling constants. For instance, the protons on the tetrahydro- portion of the ring system typically appear in the aliphatic region of the spectrum, while the aromatic protons of the acridine nucleus and any aryl substituents will resonate in the downfield aromatic region.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment, allowing for the identification of aromatic, aliphatic, and carbonyl carbons.

The following table presents representative ¹H and ¹³C NMR data for a novel derivative, N-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide:

| Spectroscopic Data for N-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |

| ¹H NMR (CDCl₃, δ ppm) |

| 1.85-1.95 (m, 4H, H-2, H-3) |

| 2.80 (t, 2H, H-4) |

| 3.10 (t, 2H, H-1) |

| 7.20-7.80 (m, 8H, Ar-H) |

| 9.95 (s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) |

| 22.5, 22.8, 25.0, 33.5 (C-1, C-2, C-3, C-4) |

| 120.0, 122.5, 124.0, 128.0, 129.0, 130.0, 135.0, 138.0, 145.0, 150.0, 158.0 (Aromatic C) |

| 165.0 (C=O) |

| Note: The data presented here is a representative example based on similar reported structures and may not correspond to an exact experimental spectrum. |

Mass Spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of new compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized derivative. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Investigations into Biological Activities and Underlying Molecular Mechanisms of 1,2,3,4 Tetrahydroacridine 9 Carboxamide

Anticancer Research Applications

The quest for novel and effective anticancer agents has led to the exploration of various molecular scaffolds capable of interacting with key cellular targets involved in cancer progression. Derivatives of acridine (B1665455), particularly those with a carboxamide substitution, have been identified as a promising class of compounds. The partially saturated 1,2,3,4-tetrahydroacridine (B1593851) core offers a unique three-dimensional structure compared to its planar aromatic counterpart, potentially influencing its biological activity and target specificity.

DNA Intercalation Studies and Topoisomerase Enzyme Inhibition

A primary mechanism by which many acridine-based compounds exert their cytotoxic effects is through interaction with DNA. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix patsnap.comwikipedia.org. This insertion is facilitated by the planar, aromatic nature of the acridine ring system, leading to a distortion of the DNA structure. Such an interaction can interfere with crucial cellular processes like DNA replication and transcription, ultimately inhibiting the proliferation of rapidly dividing cancer cells wikipedia.org. The process is driven by forces such as hydrophobic and van der Waals interactions between the aromatic rings of the intercalator and the DNA base pairs patsnap.com.

Acridine-4-carboxamides, in particular, have been noted as potent DNA-binding agents and poisons of topoisomerase II, an enzyme critical for managing DNA topology during cell division nih.govmdpi.com. These enzymes work by creating transient breaks in the DNA strands to allow them to pass through each other, thus relieving supercoiling nih.gov. Topoisomerase poisons stabilize the temporary complex formed between the enzyme and the cleaved DNA, leading to permanent DNA strand breaks and triggering cell death pathways mdpi.com. Structural studies of 9-aminoacridine-4-carboxamide derivatives have shown that they intercalate at CpG steps in the DNA, with the carboxamide side chain positioned in the major groove nih.gov.

However, the saturation of one of the rings, as in the 1,2,3,4-tetrahydroacridine structure, perturbs the planarity of the molecule. This structural change can influence its DNA-binding affinity and its interaction with topoisomerase enzymes. A study on a 2-nitroimidazole-linked 1,2,3,4-tetrahydroacridine derivative (THNLA-1) was conducted to explore its potential as a hypoxia-selective cytotoxin. The research indicated that this derivative had a presumably lower DNA-binding affinity due to the non-planar nature of the tetrahydroacridine ring. Interaction studies with topoisomerases revealed that THNLA-1 inhibited the relaxation of supercoiled DNA by topoisomerase I, but only at relatively high concentrations (≥1000 µM) nih.gov. Conversely, it did not affect the decatenation activity of topoisomerase II, even at concentrations that were toxic to cells under aerobic conditions nih.gov. This suggests a preferential, albeit weak, inhibition of topoisomerase I by this particular tetrahydroacridine derivative, a different profile from the topoisomerase II poisoning observed with planar 9-aminoacridine-4-carboxamides nih.govnih.gov.

Induction of Apoptosis in Neoplastic Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key goal of many cancer therapies is to selectively induce apoptosis in neoplastic cells. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway mdpi.com. The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 mdpi.com. The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage, which leads to the release of cytochrome c from the mitochondria and the formation of the apoptosome, activating caspase-9 mdpi.comnih.gov. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell mdpi.com.

While direct studies specifically detailing the induction of apoptosis by 1,2,3,4-Tetrahydroacridine-9-carboxamide are limited in the available literature, the mechanisms of action of related compounds provide a basis for its potential apoptotic activity. DNA damage, resulting from DNA intercalation and the inhibition of topoisomerase enzymes, is a potent trigger for the intrinsic apoptotic pathway mdpi.com. The accumulation of irreparable DNA strand breaks is recognized by cellular damage sensors, which can activate pro-apoptotic proteins and lead to mitochondrial outer membrane permeabilization, a key step in the intrinsic pathway nih.govnih.gov. For instance, other acridine derivatives have been shown to induce apoptosis in various cancer cell lines. Ethacridine, an acridine derivative, was found to dose-dependently induce apoptosis in thyroid cancer cells nih.gov.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Epigenetic modifications play a critical role in carcinogenesis. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This action generally leads to a more condensed chromatin structure, repressing the transcription of genes, including tumor suppressor genes nih.gov. Consequently, HDAC inhibitors have emerged as a significant class of anticancer agents, capable of reactivating silenced genes and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells nih.gov.

There are several classes of HDAC enzymes, and inhibitors can be pan-HDAC inhibitors or selective for specific isoforms nih.gov. The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme nih.gov.

Currently, there is a lack of specific research in the reviewed literature demonstrating that this compound or its close derivatives function as HDAC inhibitors. While the tetrahydroacridine scaffold is being explored in various therapeutic contexts, its potential to interact with the active site of HDAC enzymes has not been established. Further investigation would be required to determine if this chemical structure possesses the necessary features to bind to and inhibit histone deacetylases.

Modulation of EGFR-Mediated Carcinogenesis Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation nih.gov. Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a common feature in many types of cancer, making it a key target for cancer therapy elifesciences.org. The activation of EGFR triggers downstream signaling cascades, including the RAS-RAF-MEK-MAPK and the PI3K-Akt pathways, which promote cell survival and proliferation elifesciences.org.

While direct evidence for the modulation of EGFR by this compound is not available, studies on structurally related compounds suggest that the acridine scaffold may be a viable starting point for developing EGFR inhibitors. A recent study investigated the anticancer activity of LHT-17-19, a salt of 9-amino-3,3-dimethyl-3,4-dihydroacridine-1-(2H)-one. Molecular docking experiments showed that this compound had a high affinity for the kinase domain of EGFR nih.gov. The complex was stabilized by bonds between the 1,2,3,4-tetrahydroacridine-1-one fragment and key amino acid residues in the EGFR binding pocket. In vitro studies demonstrated that LHT-17-19 induced concentration-dependent cytotoxicity in EGFR-expressing gastric cancer cells and inhibited the growth of breast cancer patient-derived organoids nih.gov. These findings indicate that derivatives of the dihydroacridine and potentially the tetrahydroacridine ring system can interact with and inhibit the EGFR signaling pathway, providing a rationale for further investigation into this compound for this activity.

Activity Spectrum against Various Cancer Cell Lines

The cytotoxic potential of novel compounds is typically evaluated against a panel of cancer cell lines to determine their spectrum of activity. Research into 9-aminoacridine-4-carboxamide derivatives has provided data on their efficacy against several human cancer cell lines.

In one study, newly synthesized 9-aminoacridine-4-carboxamide derivatives were tested for their in vitro anticancer activity against human small cell lung carcinoma (A-549) and human epithelial cervical cancer (HeLa) cell lines using an MTT assay arabjchem.org. The results, presented as the concentration required to inhibit cell growth by 50% (CTC50), showed that the compounds had varying degrees of activity against these cell lines arabjchem.org. For example, one derivative (compound 5e) showed a CTC50 of 100 µg/ml against the A-549 cell line, while another (compound 5b) was more active against the HeLa cell line with a CTC50 of 47.50 µg/ml arabjchem.org.

Another investigation into the structure-activity relationship of 9-aminoacridine (B1665356) derivatives assessed their cytotoxicity against prostate cancer (PC3) and lung carcinoma (A549) cell lines. The parent compound, 9-aminoacridine, showed moderate activity, while certain derivatives demonstrated more potent cytotoxic responses nih.gov. These studies, while not on the exact this compound, suggest that the acridine-carboxamide scaffold is a viable framework for developing cytotoxic agents against a range of cancer types.

Table 1: Cytotoxic Properties of Selected 9-Aminoacridine-4-Carboxamide Derivatives

| Compound | Cancer Cell Line | CTC50 (µg/ml) |

|---|---|---|

| 5a | A-549 | 325.00 |

| HeLa | 700.00 | |

| 5b | A-549 | 370.00 |

| HeLa | 47.50 | |

| 5e | A-549 | 100.00 |

| HeLa | 130.00 |

Data sourced from a study on newly synthesized 9-aminoacridine-4-carboxamide derivatives arabjchem.org.

Enzyme Inhibition Profiling

Beyond its direct anticancer applications, the 1,2,3,4-tetrahydroacridine scaffold, particularly in the form of 9-amino-1,2,3,4-tetrahydroacridine (THA, Tacrine), has been extensively studied for its enzyme inhibitory properties. Tacrine (B349632) is a known inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). This inhibitory activity formed the basis of its investigation for the treatment of Alzheimer's disease nih.govnih.gov.

Derivatives of 9-amino-1,2,3,4-tetrahydroacridine have been synthesized and evaluated to create a comprehensive structure-activity relationship for AChE inhibition nih.gov. In addition to its effects on cholinesterases, THA and its derivatives have been shown to interact with other biological targets. One study reported that a derivative, (+/-)-9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate, exhibited potent in vitro inhibition of the uptake of the neurotransmitters noradrenaline and dopamine, with IC50 values of 0.070 µM and 0.30 µM, respectively nih.gov. Furthermore, THA has been found to block several types of ion channels, including voltage-gated potassium and calcium channels, although generally at higher concentrations than those required for cholinesterase inhibition nih.gov.

More broadly, derivatives of acridine-9-carboxamide have been investigated as inhibitors of other enzyme classes. A recent study designed and synthesized a series of acridine-9-carboxamide derivatives linked to a 1,2,3-triazole moiety and evaluated them as α-glucosidase inhibitors nih.gov. α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing diabetes. The synthesized compounds showed excellent inhibitory activity against α-glucosidase, with IC50 values significantly lower than the standard drug acarbose, indicating that the acridine-9-carboxamide structure can be adapted to target a range of enzymes nih.govnih.gov.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

Derivatives of 1,2,3,4-tetrahydroacridine are recognized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of cholinergic neurotransmission. nih.gov The parent compound, 9-amino-1,2,3,4-tetrahydroacridine (tacrine), was the first cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The inhibitory mechanism of these compounds involves their interaction with the active site gorge of the cholinesterase enzymes.

Molecular docking and structure-activity relationship (SAR) studies have elucidated key aspects of this inhibition. The planar acridine ring system is crucial for binding within the active site. For instance, studies on various 9-amino-1,2,3,4-tetrahydroacridine derivatives have shown that substituents on the acridine nucleus can significantly influence inhibitory potency. acs.orgnih.gov Electron-withdrawing groups in certain positions can enhance the inhibitory effect, while steric hindrance can be detrimental. acs.org

The binding of these inhibitors is typically to the catalytic active site (CAS) of the cholinesterases, although some derivatives also show affinity for the peripheral anionic site (PAS). researchgate.net For example, molecular docking of certain 9-phosphoryl-9,10-dihydroacridines and their aromatized analogs to BChE has revealed specific interactions, such as the bridging of the ligand's phosphate group to the side chain of the Thr120 residue by water molecules. nih.gov While specific kinetic studies on this compound are not extensively detailed in the provided results, the general mechanism for this class of compounds involves blocking the entry of the substrate, acetylcholine, to the active site, thereby preventing its hydrolysis and increasing its concentration in the synaptic cleft. nih.govmdpi.com

Table 1: Inhibitory Activity of Selected Tetrahydroacridine Derivatives against Cholinesterases

| Compound Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Tacrine-coumarin hybrid (8e) | AChE | 27 nM | researchgate.net |

| Tacrine-coumarin hybrid (8m) | BChE | 6 nM | researchgate.net |

| 1,2,3-triazole-linked tacrine (7j) | AChE | 120.67 nM | rsc.org |

| 1,2,3-triazole-linked tacrine (7g) | AChE | 121.02 nM | rsc.org |

| 1,2,3-triazole-linked tacrine (10h) | AChE | 128.12 nM | rsc.org |

| 1,2,3-triazole-linked tacrine (7i) | BChE | 130.21 nM | rsc.org |

| 1,2,3-triazole-linked tacrine (7h) | BChE | 130.45 nM | rsc.org |

| 1,2,3-triazole-linked tacrine (10e) | BChE | 124.94 nM | rsc.org |

| 6-bromo-9-amino-1,2,3,4-tetrahydroacridine | AChE | 66 nM | acs.orgnih.gov |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Type I Signal Peptidase (SPase I) Inhibition in Bacterial Pathogens

Recent research has identified Type I signal peptidase (SPase I) as a promising molecular target for novel antibiotics, driven by the urgent need to combat increasing antimicrobial resistance. nih.gov SPase I is essential for bacterial viability, playing a critical role in the processing and secretion of proteins necessary for survival. nih.gov Innovative derivatives of tetrahydroacridine-9-carboxylic acid have been designed and synthesized to target this enzyme. nih.gov

Structure-activity relationship studies led to the identification of standout compounds, such as a derivative designated C09, which demonstrated excellent in vitro antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant Gram-positive pathogens. nih.gov The mechanism of action for these derivatives involves a dual approach: they exhibit a favorable affinity for and target SPase I, and they also disrupt the bacterial cell membrane. nih.gov This multi-target action is advantageous as it may reduce the likelihood of resistance development. nih.gov The efficacy of these compounds has been demonstrated in a murine MRSA skin infection model, highlighting their potential as a new class of antibiotics. nih.gov

Alpha-Glucosidase Inhibition for Metabolic Disorder Research

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the final step of breaking down disaccharides and oligosaccharides into glucose in the small intestine. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, making it a valuable strategy for managing type 2 diabetes mellitus. nih.gov Several studies have designed and synthesized new series of 1,2,3,4-tetrahydroacridine derivatives, including those with a 9-carboxamide linkage, as potent α-glucosidase inhibitors. researchgate.netrsc.orgresearchgate.net

Many of these synthesized compounds have shown significantly greater inhibitory activity against α-glucosidase than the standard drug, acarbose. researchgate.net For example, a series of acridine-9-carboxamide derivatives linked to 1,2,3-triazole-N-phenylacetamide showed IC50 values ranging from 80.3 ± 0.9 to 564.3 ± 7.2 µM, compared to an IC50 of 750.0 ± 10.5 μM for acarbose. researchgate.net Kinetic studies on the most potent of these derivatives revealed a competitive mode of inhibition, suggesting that they bind to the active site of the α-glucosidase enzyme. researchgate.netnih.gov Molecular docking studies have provided insights into the binding interactions, indicating that the acridine ring participates in hydrophobic interactions within the enzyme's active site. nih.gov

Table 2: Alpha-Glucosidase Inhibitory Activity of Acridine Derivatives

| Compound Series | Most Potent Derivative (IC50) | Standard Drug (Acarbose IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| Acridine-9-carboxamide-1,2,3-triazole-N-phenylacetamide | 80.3 ± 0.9 µM (Compound 5h) | 750.0 ± 10.5 µM | Competitive | researchgate.netresearchgate.net |

| 6-chloro-2-methoxyacridine-triazole | 98.0 ± 0.3 µM (Compound 7h) | 750.0 ± 10.5 µM | Competitive | nih.gov |

| Acridone derivatives | 80.0 ± 2.0 µM | 750.0 ± 1.5 µM | Competitive | nih.gov |

| 1,2,3-triazole-linked tacrine | 22.39 µM (Compound 10b) | Not specified in result | Not specified in result | rsc.org |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Other Enzyme Systems as Potential Molecular Targets

Beyond cholinesterases and α-glucosidase, the acridine scaffold, including that of 1,2,3,4-tetrahydroacridine, has been investigated for its interaction with other critical enzyme systems. A significant area of this research is focused on topoisomerases, nuclear enzymes that are vital for managing the topology of DNA during replication, transcription, and repair. tandfonline.com

Acridine derivatives are known to function as anticancer agents by intercalating between the planar bases of DNA and inhibiting topoisomerase II (Topo II). tandfonline.com Tacrine itself has been identified as a relatively weak catalytic inhibitor of Topo II, an action that leads to the inhibition of DNA synthesis, depletion of mitochondrial DNA, and ultimately, apoptosis. tandfonline.com Further research has also suggested that tacrine derivatives may interact with topoisomerase I (Topo I). tandfonline.com This dual targeting of topoisomerases makes these compounds interesting candidates for anticancer drug development. mdpi.com

Antimicrobial Research Focus

Efficacy against Bacterial and Fungal Strains

The 1,2,3,4-tetrahydroacridine core structure is a component of various molecules that have been evaluated for their antimicrobial properties. Studies have demonstrated the efficacy of such derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. semanticscholar.orgresearchgate.net For instance, certain synthesized 1,2,3,4-tetrahydropyrimidine carboxamide derivatives have shown significant inhibitory action against both bacterial and fungal growth. semanticscholar.orgresearchgate.net

The antimicrobial activity of acridine derivatives has been tested against organisms such as Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. nih.gov In the context of novel antibiotic development targeting SPase I, tetrahydroacridine-9-carboxylic acid derivatives have shown potent activity against multidrug-resistant Gram-positive pathogens, including MRSA. nih.gov Similarly, various carboxamide derivatives have been synthesized and have shown activity against phytopathogenic fungi like Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov

Table 3: Examples of Antimicrobial Activity of Acridine and Related Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Tetrahydroacridine-9-carboxylic acid derivatives | Multidrug-resistant Gram-positive bacteria (e.g., MRSA) | Excellent in vitro antimicrobial activity | nih.gov |

| 9-acridinones and 9-thioalkylacridines | E. coli, S. aureus, M. smegmatis, C. albicans | Determination of MIC, MBC, and MFC | nih.gov |

| 1,2,3,4-tetrahydropyrimidine carboxamides | Gram-positive and Gram-negative bacteria, fungi | Significant inhibiting action | semanticscholar.orgresearchgate.net |

| Carboxamide derivatives with 1,2,3-triazole | S. sclerotiorum, B. cinerea, R. cerealis | Significant antifungal activity (EC50 values reported) | nih.gov |

MIC = Minimal Inhibitory Concentration; MBC = Minimal Bactericidal Concentration; MFC = Minimal Fungicidal Concentration; EC50 = a concentration that causes a 50% reduction in a measured biological effect.

Mechanisms of Microbial DNA Interaction and Disruption

A primary mechanism through which acridine-based compounds exert their antimicrobial and anticancer effects is by direct interaction with nucleic acids. The planar, aromatic structure of the acridine ring system allows it to intercalate, or insert itself, between the base pairs of DNA and RNA strands. nih.gov This intercalation physically distorts the helical structure of the nucleic acid, which can interfere with essential cellular processes like DNA replication and transcription, ultimately inhibiting cell growth and proliferation. tandfonline.com

Impact on Bacterial Membrane Integrity

A crucial aspect of the antibacterial mechanism of tetrahydroacridine derivatives involves the disruption of the bacterial cell membrane. Research into optimized tetrahydroacridine-9-carboxylic acid derivatives has identified compounds that effectively compromise membrane integrity. nih.gov This mode of action is considered advantageous as it can lead to rapid bacterial cell death and may lower the propensity for resistance development.

The process of membrane disruption has been visualized in studies on related compounds using fluorescent staining techniques. For instance, the combination of SYTO-9 and propidium iodide (PI) dyes allows researchers to differentiate between live and dead bacteria. SYTO-9 can penetrate all bacterial membranes, staining cells green, while PI can only enter cells with compromised membranes, staining them red. nih.gov Studies using this method on molecules with similar antibacterial profiles show a significant increase in red-fluorescing cells following treatment, providing direct evidence of membrane damage. nih.gov

Mechanistically, some related heterocyclic compounds, such as tetrahydrocarbazoles (THCz), are understood to inhibit the synthesis of the cell envelope by targeting lipid intermediates that contain undecaprenyl pyrophosphate. nih.gov This action simultaneously stalls the biosynthesis of critical cell wall components like peptidoglycan and teichoic acid, leading to a breakdown in cell wall integrity and subsequent cell death. nih.gov This established mechanism for similar scaffolds suggests a promising avenue for investigating the precise molecular interactions of this compound with the bacterial membrane.

Eradication of Biofilms in Pathogen Research

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. The ability to eradicate these biofilms is a critical goal in antimicrobial research. Derivatives of 1,2,3,4-tetrahydroacridine have demonstrated significant antibiofilm capabilities. nih.gov Specifically, certain optimized tetrahydroacridine-9-carboxylic acid derivatives have been shown to effectively eradicate established biofilms, a key attribute for a potential therapeutic agent against chronic infections. nih.gov

The formation of a biofilm is a multi-step process that involves initial attachment, cell proliferation, and maturation, with cell-to-cell communication known as quorum sensing playing a vital role. mdpi.com The failure of many conventional antibiotics is often attributed to their inability to penetrate the biofilm's protective matrix. mdpi.comnih.gov Therefore, compounds that can either inhibit biofilm formation or dismantle a mature biofilm are of high therapeutic interest. nih.govresearchgate.net

Research into the antibiofilm activity of novel compounds often involves quantifying their ability to reduce biofilm mass, typically measured using a crystal violet staining assay. The efficacy of a compound can be expressed as the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration required to eliminate a pre-formed biofilm. frontiersin.org Studies on compounds like elasnin against methicillin-resistant Staphylococcus aureus (MRSA) have shown potent eradication of pre-formed biofilms at low concentrations, highlighting the potential for targeted anti-biofilm therapies. frontiersin.org

Activity against Multidrug-Resistant Gram-Positive Pathogens

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-positive pathogens like MRSA, presents a severe threat to global health. This has spurred the search for new classes of antibiotics with novel mechanisms of action. Tetrahydroacridine derivatives have been identified as a promising class of antibiotics specifically targeting these challenging pathogens. nih.gov

Structure-activity relationship (SAR) studies have led to the development of specific tetrahydroacridine-9-carboxylic acid derivatives, such as a compound designated C09, which exhibits excellent in vitro antimicrobial activity against MRSA and other MDR Gram-positive bacteria. nih.gov The effectiveness of these compounds is linked to a dual mechanism that includes targeting essential bacterial enzymes like Type I signal peptidase (SPase I) and disrupting the bacterial cell membrane. nih.gov The table below summarizes the minimum inhibitory concentration (MIC) values for a promising derivative against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA ATCC 43300 | 0.5 |

| MRSA USA300 | 0.5 |

| MSSA ATCC 29213 | 1 |

| VRE ATCC 700221 | 1 |

| S. pyogenes ATCC 19615 | 2 |

Data sourced from research on optimized tetrahydroacridine-9-carboxylic acid derivatives. nih.gov

The development of resistance to these novel compounds appears to be slow. Studies on related molecules have shown that after numerous serial passages, MRSA did not develop significant resistance, which is a stark contrast to the rapid resistance often observed with existing clinical antibiotics. nih.gov This suggests that the multifaceted mechanism of action may make it more difficult for bacteria to evolve effective resistance.

Neurobiological Research Potentials

The 1,2,3,4-tetrahydroacridine core structure is historically significant in neurobiological research, primarily through its well-studied analogue, 9-amino-1,2,3,4-tetrahydroacridine (THA), also known as Tacrine. While research on the 9-carboxamide derivative is still developing, the extensive data on THA provides a strong foundation for exploring the neuroprotective potential of the broader class of compounds.

Investigations into THA have revealed several neuroprotective mechanisms, establishing the tetrahydroacridine scaffold as a promising starting point for neuro-therapeutics. The primary mechanism attributed to THA is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov By inhibiting AChE, THA increases acetylcholine levels in the brain, a strategy employed in the management of Alzheimer's disease. nih.govmdpi.com

Further studies have shown that the neuropharmacological profile of THA is complex. Beyond AChE inhibition, it also interacts with muscarinic and nicotinic cholinergic receptors, although with lower affinity than for AChE. nih.govnih.gov Additionally, THA has been found to inhibit the uptake of monoamines such as norepinephrine and dopamine. nih.govnih.gov These multifaceted interactions with various components of the central nervous system suggest that derivatives like this compound could modulate multiple neuroprotective pathways, warranting further investigation into their specific enzymatic and receptor-binding profiles.

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques. nih.govfrontiersin.org Preventing this self-aggregation is a major therapeutic goal. Research into related acridine structures has demonstrated their potential to interfere with this process.

For example, a series of 1,2,3,4-tetrahydro-1-acridone analogues were designed and evaluated as potential dual inhibitors of both Aβ and tau protein aggregation. nih.gov In vitro studies showed that certain compounds in this series could effectively inhibit the formation of Aβ β-sheets. nih.gov The mechanism of inhibition by small molecules often involves direct binding to Aβ monomers or oligomers, which can stabilize non-toxic conformations or redirect the aggregation pathway to "off-pathway" species that are seeding-incompetent. frontiersin.org The planar nature of the acridine ring system is thought to facilitate π–π stacking interactions with aromatic residues in the Aβ peptide, destabilizing the intermolecular forces required for aggregation. frontiersin.org These findings strongly suggest that the this compound scaffold is a promising candidate for investigations into Aβ anti-aggregation activity.

Explorations in Other Biological Research Areas

The versatility of the acridine carboxamide structure has led to its exploration in other areas of biomedical research, most notably in oncology. Several studies have evaluated 9-aminoacridine-4-carboxamide derivatives for their potential as anticancer agents, owing to their anti-proliferative properties. These compounds are known to act as DNA intercalating agents, inserting themselves between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cell death.

In vitro studies have demonstrated the cytotoxic effects of these derivatives against various human cancer cell lines.

| Compound Derivative | Cancer Cell Line | CTC₅₀ (μg/mL) |

|---|---|---|

| Derivative 5b | HeLa (Cervical Cancer) | 47.50 |

| Derivative 5e | A-549 (Lung Cancer) | 100.00 |

Data represents the concentration required to cause 50% cell death (CTC₅₀) for selected 9-aminoacridine-4-carboxamide derivatives. researchgate.net

Beyond oncology, the broad biological activity of carboxamide-containing heterocyclic compounds has been noted in other fields. For instance, certain thiazolidine-2,4-dione carboxamide derivatives have been synthesized and evaluated for antimicrobial and antifungal activity. mdpi.com Additionally, the parent compound THA has been shown to be a potent blocker of cardiac potassium channels, indicating that the tetrahydroacridine scaffold can interact with various ion channels. nih.gov These diverse findings underscore the potential for discovering novel biological activities for this compound through broader screening efforts.

Antimalarial Activity of Tetrahydroacridine Analogues

For instance, a series of 4-anilinoquinolines bearing carbamate or amide side chains demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with many compounds exhibiting activity in the low nanomolar range nih.gov. Similarly, the discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action highlights the potential of this chemical class acs.org. This compound, identified through phenotypic screening, showed excellent oral efficacy in mouse models of malaria acs.org.

Furthermore, research into tetrahydro-β-carboline derivatives, which share structural similarities with tetrahydroacridines, has identified compounds with significant antiplasmodial activity. In one study, a series of newly synthesized tetrahydro-β-carbolines were screened against chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum, with some derivatives showing IC50 values in the low micromolar range nih.gov. The most promising compound, N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide, exhibited high selectivity and a lack of cytotoxicity nih.gov.

These findings underscore the potential of heterocyclic carboxamides, including those based on the tetrahydroacridine framework, as a source of new antimalarial drugs. The specific contribution of the 9-carboxamide group on the 1,2,3,4-tetrahydroacridine scaffold to antimalarial activity remains an area for future investigation.

Antimalarial Activity of Related Carboxamide Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinoline Carboxamides | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | Majority of compounds active in the low nanomolar range in vitro. Two compounds showed reasonable in vivo activity in mice. | nih.gov |

| Quinoline-4-carboxamides | Plasmodium falciparum (blood stage) | Lead compounds with low nanomolar in vitro potency and excellent oral efficacy in the P. berghei mouse model. | acs.org |

| Tetrahydro-β-carboline Carboxamides | P. falciparum (D10 and W2 strains) | IC50 values in the range of 4.00 ± 0.53–35.36 ± 4.86 µM. The most active compound showed high selectivity and no cytotoxicity. | nih.gov |

Antioxidant Activity Investigations of Related Compounds

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Consequently, the antioxidant properties of various chemical scaffolds are of significant scientific interest. While direct antioxidant studies on this compound are scarce, research on related heterocyclic compounds provides a basis for potential activity.

For example, a study on novel 1,2,3,4-tetrahydropyrimidine carboxamide derivatives revealed potent antioxidant activity in several of the tested compounds semanticscholar.org. The antioxidant effects were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitrous oxide scavenging assays, with some derivatives showing activity comparable to the standard antioxidant butylated hydroxyanisole (BHA) semanticscholar.org.

In a different study, transition metal (II) complexes with a tri-substituted ligand were evaluated for their antioxidant potential using the DPPH assay. Several of the metal complexes, particularly those with Cu(II) and Zn(II), demonstrated strong radical scavenging capabilities malariaworld.org. This suggests that the coordination of metal ions to heterocyclic ligands can enhance their antioxidant properties.

Furthermore, a study investigating a novel compound, N-[(tetramethyl-3-pyrroline-3-carboxamido)propyl]phthalimide, demonstrated its efficacy as a scavenger of reactive oxygen species nih.gov. This compound was shown to protect isolated cardiomyocytes from oxidative damage, highlighting the potential of carboxamide-containing heterocyclic compounds in mitigating oxidative stress nih.gov.

These studies on structurally related compounds suggest that the this compound scaffold may also possess antioxidant properties. The presence of the nitrogen-containing heterocyclic ring system and the carboxamide functional group could contribute to radical scavenging and other antioxidant mechanisms. However, dedicated experimental studies are required to confirm and quantify such activity for this specific compound.

Antioxidant Activity of Related Carboxamide Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydropyrimidine Carboxamides | DPPH and Nitrous Oxide Scavenging | Some derivatives showed potent antioxidant activity, comparable to the standard BHA. | semanticscholar.org |

| Transition Metal (II) Complexes | DPPH Assay | Cu(II) and Zn(II) complexes showed strong potential in neutralizing oxidative stress. | malariaworld.org |

| N-[(tetramethyl-3-pyrroline-3-carboxamido)propyl]phthalimide | ROS Scavenging in Cardiomyocytes | Demonstrated protection of isolated cardiomyocytes against oxidative damage. | nih.gov |

Computational and Theoretical Chemistry Approaches in 1,2,3,4 Tetrahydroacridine 9 Carboxamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1,2,3,4-Tetrahydroacridine-9-carboxamide at the atomic level. These methods are pivotal in predicting molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Structural Insights and Reactivity Comparison

Density Functional Theory (DFT) has been employed to gain profound structural insights into this compound and to compare its reactivity with related compounds. Studies have utilized the B3LYP hybrid functional with the 6-311G(d,p) basis set for geometry optimization and the prediction of structural descriptors. This level of theory allows for a detailed comparison of the compound's electrochemical behavior with that of similar molecules, such as 1,2,3,4-tetrahydroacridine-9-carboxylic acid, thereby evaluating the influence of the carboxamide functional group on the tetrahydroacridine core.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for assessing the kinetic stability and reactivity of this compound. The energy levels of these orbitals are predicted using DFT calculations. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity; a smaller gap suggests higher reactivity. For this compound, these calculations help in understanding its charge transfer properties and its potential as an electron donor or acceptor in chemical reactions.

Below is a data table summarizing the computed properties and structural descriptors for this compound (MM1) from a comparative study.

| Property | Value (MM1) |

| HOMO Energy | -5.98 eV |

| LUMO Energy | -0.87 eV |

| HOMO-LUMO Gap | 5.11 eV |

| Dipole Moment | 3.01 D |

| Ionization Potential | 5.98 eV |

| Electron Affinity | 0.87 eV |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in predicting how this compound might interact with biological macromolecules, offering a virtual screening approach to identify potential therapeutic targets.

Molecular Docking for Predicting Ligand-Target Interactions

While molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, specific molecular docking studies for this compound are not extensively reported in the available scientific literature. This computational method is crucial for structure-based drug design, where the compound would be virtually docked into the active site of a target protein to predict its binding mode and energy. Such studies on related acridine (B1665455) derivatives have been performed to explore their potential as inhibitors of various enzymes.

Molecular Dynamics Simulations of Compound-Biomolecular Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time, assessing the stability of the complex. As with molecular docking, there is a scarcity of published research detailing specific MD simulations for complexes involving this compound. MD simulations would be invaluable in understanding the conformational changes that may occur upon binding and in providing a more accurate estimation of binding free energies.

Cheminformatics and Machine Learning Applications

Cheminformatics and machine learning are powerful tools for analyzing large chemical datasets to identify structure-activity relationships (SAR) and predict the properties of new compounds. Currently, there are no specific, publicly available studies that apply cheminformatics or machine learning models directly to a dataset of this compound and its analogs. The application of these techniques could accelerate the discovery of new derivatives with optimized properties by building predictive models based on existing experimental data.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 9-amino-1,2,3,4-tetrahydroacridine, the parent amine of the compound , QSAR models have been successfully developed to elucidate the structural requirements for potent acetylcholinesterase (AChE) inhibition, a key target in the management of Alzheimer's disease.

Through the Hansch approach, a classical QSAR methodology, researchers have formulated equations that quantitatively describe the impact of various substituents on the acridine nucleus. These studies have revealed that the biological activity is significantly influenced by both steric and electronic factors. Specifically, a detrimental steric effect has been observed with substituents at position 7 of the acridine ring, suggesting that bulky groups in this region hinder optimal interaction with the enzyme's active site. Conversely, the presence of electron-withdrawing groups at positions 6 and 7 has been shown to be favorable for activity. These findings underscore the importance of the electronic properties of the substituents in modulating the inhibitory potential of these compounds. nih.gov

A notable application of these QSAR models is their predictive power. For instance, a classical QSAR model predicted a pIC50 value of 7.31 for 6-bromo-9-amino-1,2,3,4-tetrahydroacridine. nih.gov This predictive capability is crucial for prioritizing the synthesis of novel derivatives with potentially enhanced biological activity, thereby streamlining the drug discovery process.

Structure-Based Comparative Molecular Field Analysis (CoMFA)

To further explore the three-dimensional aspects of the structure-activity relationship, Structure-Based Comparative Molecular Field Analysis (CoMFA) has been employed. CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. In the context of 9-amino-1,2,3,4-tetrahydroacridine derivatives, CoMFA has provided a more detailed and visual understanding of the molecular features that govern their interaction with acetylcholinesterase.

The CoMFA models for these compounds were developed by aligning the molecules based on docking models of their interactions with the target enzyme. A highly significant CoMFA model was achieved using only the steric field, highlighting the critical role of molecular shape and volume in determining the inhibitory potency. nih.gov The graphical output of the CoMFA, in the form of contour maps, visually represents the regions where steric bulk is either favorable or unfavorable for activity.

The insights gleaned from CoMFA have been consistent with the findings from classical QSAR studies. For example, the CoMFA analysis also identified the strongly negative contribution of substituents at position 7, corroborating the detrimental steric effect observed in the Hansch analysis. nih.gov Furthermore, CoMFA has provided a tentative assignment of the hydrophobic character to the favorable effect exerted by substituents at position 6. nih.gov The predictive capacity of the CoMFA model was also demonstrated, with a predicted pIC50 value of 7.40 for 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, which was in reasonable agreement with the experimental value of 7.18. nih.gov

| Method | Predicted pIC50 | Experimental pIC50 |

|---|---|---|

| Classical QSAR | 7.31 | 7.18 |

| CoMFA | 7.40 |

Prediction of Biological Activity and Potential Molecular Targets

Computational methods are also pivotal in predicting the diverse biological activities and identifying potential molecular targets for this compound and its analogs. Based on the extensive research on the broader class of acridine derivatives, several key biological activities can be predicted.

The most prominent predicted activity for this class of compounds is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and to some extent butyrylcholinesterase (BuChE). researchgate.net This is due to the structural similarity to tacrine (B349632), a known AChE inhibitor. Molecular docking studies have shown that these compounds can bind to the catalytically active site (CAS) of AChE, often involving key interactions such as hydrogen bonding and π-π stacking with aromatic residues like tryptophan. rsc.org

Beyond cholinesterase inhibition, computational studies suggest that these molecules may possess antioxidant properties. researchgate.netnih.gov Oxidative stress is a contributing factor in the pathogenesis of neurodegenerative diseases, and compounds with dual-action as cholinesterase inhibitors and antioxidants are of significant therapeutic interest.

Furthermore, the acridine scaffold is a well-known DNA intercalator, and derivatives of 9-aminoacridine-4-carboxamide have been investigated for their anticancer properties. researchgate.net It is therefore predicted that this compound could also interact with DNA and potentially inhibit enzymes involved in DNA replication and repair, such as topoisomerases. This suggests potential applications in oncology. Some studies have also explored the antimicrobial and antifungal activities of related tetrahydroacridine derivatives. nih.gov